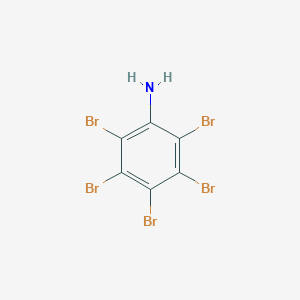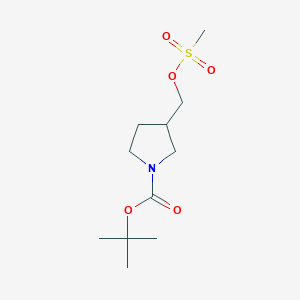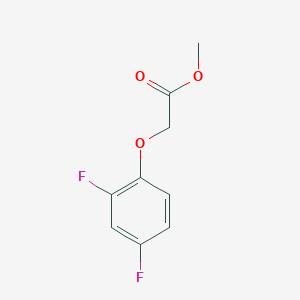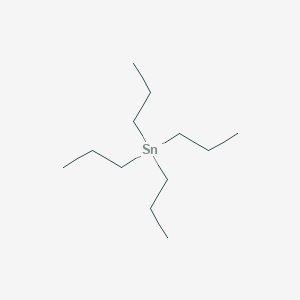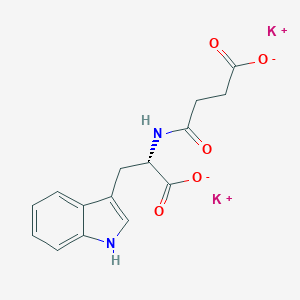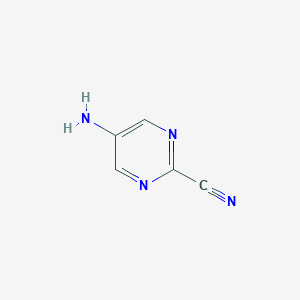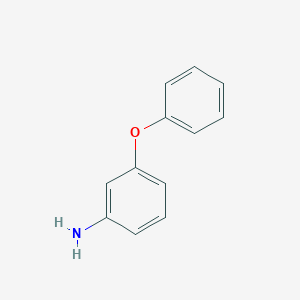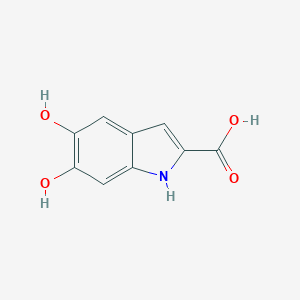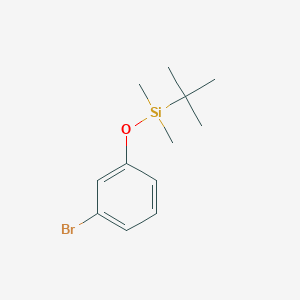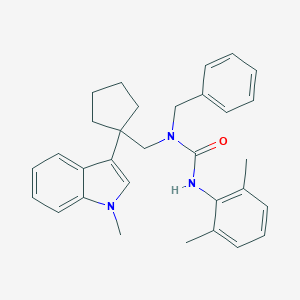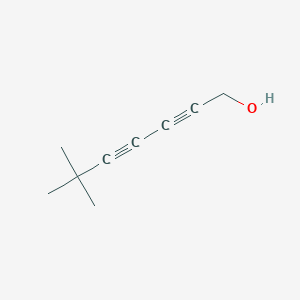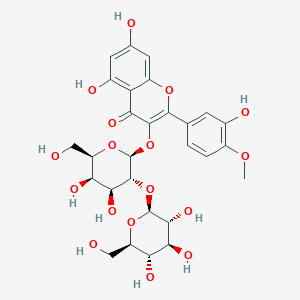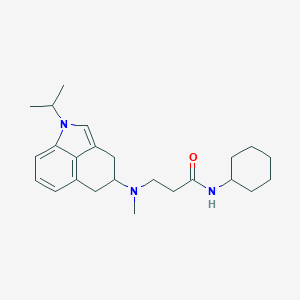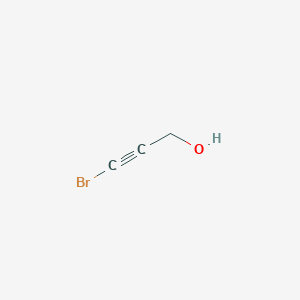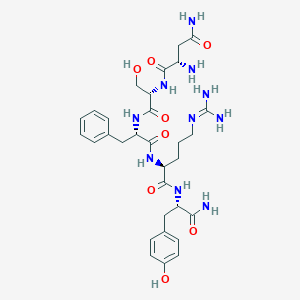
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, commonly known as ASP, is a small peptide that has gained significant attention in the field of scientific research due to its various biological properties. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to have potential applications in the field of drug development and medical research.
Mécanisme D'action
The mechanism of action of ASP is not fully understood, but it is believed to act through multiple pathways. ASP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
ASP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the progression of neurodegenerative diseases and melanoma, respectively. ASP has also been found to regulate the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ASP in lab experiments is its ease of synthesis using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide. ASP is a small peptide that can be synthesized in large quantities with high purity. However, one of the limitations of using ASP is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Orientations Futures
There are several future directions for the research on ASP. One of the areas of interest is the development of ASP-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of the structure-activity relationship of ASP, which can provide insights into its mechanism of action and aid in the design of more potent analogs. Additionally, the use of ASP as a tool for the study of protein aggregation and misfolding is an area of growing interest.
Méthodes De Synthèse
The synthesis of ASP is carried out using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, which involves the stepwise addition of amino acids to a solid support. The synthesis is initiated by coupling the first amino acid, asparagine, to the resin. The subsequent amino acids, serine, phenylalanine, arginine, and tyrosine, are then added one by one in the same manner. After the final amino acid is added, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
ASP has been extensively studied for its potential applications in medical research. It has been found to exhibit antimicrobial, antitumor, and immunomodulatory properties. ASP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Propriétés
Numéro CAS |
151937-05-2 |
|---|---|
Nom du produit |
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Formule moléculaire |
C31H44N10O8 |
Poids moléculaire |
684.7 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
GCLINQNIKJHLQE-LSBAASHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Séquence |
NSFRY |
Synonymes |
ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



